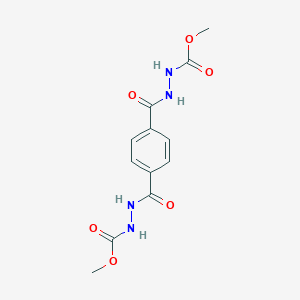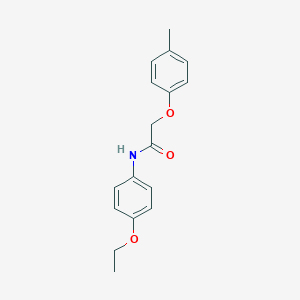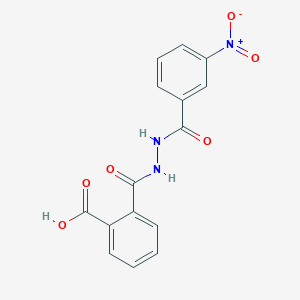
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE is a complex organic compound with the molecular formula C12H14N4O6 and a molecular weight of 310.26276 This compound is characterized by its unique structure, which includes multiple hydrazine and ester functional groups
Vorbereitungsmethoden
The synthesis of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)benzaldehyde. This intermediate is then reacted with methyl carbazate to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazine functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE can be compared with other similar compounds, such as:
Methyl 2-(4-{[2-(methoxycarbonyl)hydrazino]carbonyl}cyclohexyl)hydrazinecarboxylate: This compound has a similar structure but includes a cyclohexyl group instead of a benzoyl group, which may result in different chemical and biological properties.
Methyl 2-(4-{[2-(methoxycarbonyl)hydrazino]carbonyl}phenyl)hydrazinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C12H14N4O6 |
|---|---|
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
methyl N-[[4-[(methoxycarbonylamino)carbamoyl]benzoyl]amino]carbamate |
InChI |
InChI=1S/C12H14N4O6/c1-21-11(19)15-13-9(17)7-3-5-8(6-4-7)10(18)14-16-12(20)22-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI-Schlüssel |
OCKQMVGCZWZZDS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC |
Kanonische SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)

![N-butyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324318.png)

![(6E)-6-[(4-benzoylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324322.png)
![1-[(4-Bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324323.png)
![N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B324329.png)
![N-[3-(2-furoylamino)propyl]-2-furamide](/img/structure/B324330.png)
![N-[(3-acetylphenyl)carbamothioyl]benzamide](/img/structure/B324332.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B324333.png)
![2-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B324334.png)


